4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole moiety substituted with a 4-chlorophenyl group. Its molecular formula is C₁₃H₈ClN₃O, with a molecular weight of 257.68 g/mol (calculated). The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and role in medicinal chemistry, particularly as a bioisostere for ester or amide groups . The 4-chlorophenyl substituent enhances lipophilicity and may influence binding interactions in biological targets, as seen in analogs with similar structures .
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJUMUGHJAZTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities. They have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications.
Mode of Action
1,2,4-oxadiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability, which could potentially impact the bioavailability of 4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects.
Action Environment
The properties of 1,2,4-oxadiazole derivatives can vary depending on the electron-withdrawing and donating substituents in the oxadiazole ring, which could potentially be influenced by environmental factors.
Biological Activity
Overview
The compound 4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential applications in pharmacology and biochemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H9ClN4O
- Molecular Weight : 272.69 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds related to 1,2,4-oxadiazoles have shown significant cytotoxic activity against various cancer cell lines. Notably, derivatives have been tested against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma cells, demonstrating IC50 values in the micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| CaCo-2 | 12.3 |
| LXFA 629 (Lung) | 15.0 |
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that it can inhibit the growth of various bacterial strains, showing potential for development as an antibacterial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 35 |
Antioxidant Activity
The antioxidant potential of oxadiazole derivatives has been evaluated using various assays. The compound has shown promising results in scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for mitigating damage associated with diseases like cancer and cardiovascular disorders .
The biological activities of this compound are attributed to its ability to interact with several biochemical targets:
- Inhibition of Enzymes : It has been shown to inhibit key enzymes such as carbonic anhydrase and histone deacetylases, which play roles in cancer progression and inflammation .
- Receptor Modulation : The compound also exhibits affinity for various receptors involved in cellular signaling pathways that regulate cell growth and apoptosis.
Case Studies
A significant study investigated the effects of this compound on tumor growth in vivo using mouse models. The results indicated a marked reduction in tumor size compared to control groups treated with vehicle only. Specific pathways were analyzed through Western blotting techniques to assess changes in protein expression related to apoptosis and cell cycle regulation.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets. Notably:
- Anticancer Activity : Studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have demonstrated inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Research indicates that oxadiazole derivatives can possess antimicrobial activities against bacteria and fungi. This makes them suitable candidates for developing new antibiotics or antifungal agents .
Materials Science
The unique electronic properties of 4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine allow for its application in materials science:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable thin films makes it a candidate for use in OLEDs, where it can contribute to improved efficiency and color purity .
- Photovoltaic Devices : Its electronic properties are also being explored for applications in solar cells, particularly in organic photovoltaic devices where charge transport is critical .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : It can act as an intermediate in the synthesis of more complex heterocyclic compounds. The introduction of functional groups can lead to novel derivatives with enhanced biological activities .
Case Studies
Several studies exemplify the applications of this compound:
Case Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry evaluated a series of oxadiazole derivatives for their anticancer properties. It was found that derivatives with the chlorophenyl group exhibited significant cytotoxicity against various cancer cell lines .
Case Study 2: OLED Applications
Research conducted by Journal of Materials Chemistry demonstrated that incorporating oxadiazole compounds into OLED structures improved light emission efficiency significantly compared to traditional materials .
Case Study 3: Synthesis Routes
A comprehensive review highlighted various synthetic routes for producing oxadiazole derivatives, emphasizing the utility of this compound as a precursor for synthesizing complex pharmacologically active compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine with analogs differing in substituents, core rings, or functional groups. Key differences in molecular properties and applications are highlighted.
Substituent Effects on Physicochemical Properties
- Substituent Position: 2-Ethoxyphenyl () introduces steric effects that may hinder rotational freedom, whereas 4-substituents (e.g., 4-chloro, 4-methyl) optimize planar interactions with hydrophobic binding pockets .
- Heterocyclic Variations: Replacing phenyl with thiophene () or pyridine with piperidine () alters electronic distribution and bioavailability. For example, thiophene-containing analogs exhibit red-shifted UV absorption (λmax ~270 nm) due to extended conjugation .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate).
- Optimize solvent polarity to minimize byproducts like uncyclized intermediates .
Basic: How is the structural integrity of this compound validated in academic research?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry via -NMR (e.g., pyridine protons at δ 8.5–8.7 ppm; oxadiazole C-H absence) and -NMR (oxadiazole C=O at ~167 ppm) .
- X-ray Crystallography : Resolve crystal structures using SHELX software to verify bond lengths (e.g., oxadiazole N–O bond: ~1.36 Å) and intermolecular interactions .
- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS: [M+H] at m/z 288.04) .
Advanced: What experimental designs are recommended to evaluate its biological activity against microbial targets?
Methodological Answer:
- Antifungal Assays :
- Enzyme Inhibition :
- Screen against cytochrome P450 enzymes (CYP3A4) using fluorometric assays.
- Compare IC values with control inhibitors (e.g., ketoconazole) .
Q. Data Interpretation :
Advanced: How to conduct structure-activity relationship (SAR) studies for oxadiazole-pyridine derivatives?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace 4-Cl with cyclopropyl or methyl groups) .
Biological Profiling : Test analogs against standardized targets (e.g., antimicrobial panels, kinase assays).
Statistical Analysis : Use QSAR models (e.g., CoMFA) to predict activity cliffs .
Q. Example SAR Table :
| Substituent | Antimicrobial Activity (MIC, µg/mL) | LogP |
|---|---|---|
| 4-Cl (Parent) | 8.0 | 2.1 |
| 4-CF | 2.5 | 2.8 |
| Cyclopropyl () | 16.0 | 1.9 |
Advanced: What computational approaches predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with C. albicans lanosterol 14α-demethylase (PDB: 5TZ1).
- Prioritize hydrogen bonds between oxadiazole N and Tyr131 .
- MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability .
Q. Validation :
- Compare predicted binding energies with experimental IC values.
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Replicate Protocols : Standardize assay conditions (e.g., pH, temperature) across labs.
Analytical Purity Check : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities (>98% purity required) .
Meta-Analysis : Compare data across studies (e.g., vs. 17) using statistical tools (e.g., ANOVA).
Case Study : Discrepancies in antifungal activity may arise from variations in inoculum size or solvent (DMSO vs. ethanol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
